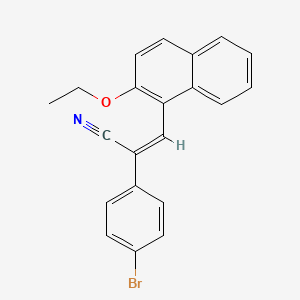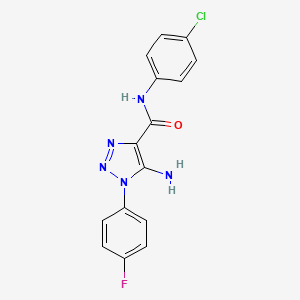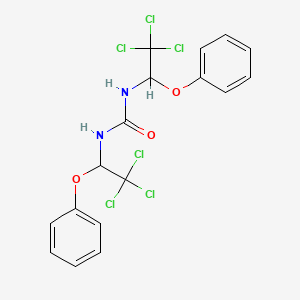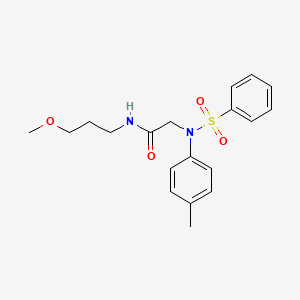![molecular formula C16H24ClNO3 B5212686 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine, also known as CM-10, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. CM-10 has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is thought to act as a weak base that can cross cell membranes and accumulate in acidic compartments such as lysosomes and endosomes. Once inside the cell, this compound can be used to measure intracellular pH and chloride concentrations.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the uptake of the neurotransmitter dopamine in the brain. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is its ability to cross cell membranes and accumulate in acidic compartments. This makes it a valuable tool for studying intracellular pH and chloride concentrations. Additionally, this compound is relatively easy to synthesize and can be obtained from commercial sources.
One limitation of this compound is that it can be toxic to cells at high concentrations. Additionally, its effects on biological processes can be complex and difficult to interpret. Finally, this compound is not suitable for use in vivo due to its toxicity.
Orientations Futures
There are several future directions for research involving 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study a variety of biological processes in living cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological processes. Finally, there is a need for more studies on the toxicity of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used extensively in scientific research as a tool to study various biological processes. One of its primary applications is as a membrane-permeable cation that can be used to measure intracellular pH in living cells. This compound has also been used as a fluorescent probe for measuring intracellular chloride concentrations. Additionally, this compound has been used to study the transport of organic cations across cell membranes.
Propriétés
IUPAC Name |
4-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-13-11-15(17)12-14(2)16(13)21-10-9-20-8-5-18-3-6-19-7-4-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSZJNHRRLDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)
![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)


![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
